2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
One significant application of compounds similar to "2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" is in the synthesis of heterocycles. For example, thioureido-acetamides have been used as starting materials for the synthesis of various heterocyclic compounds through one-pot cascade reactions. These reactions demonstrate excellent atom economy and provide benign new accesses to important heterocycles like imidazo[1,2-c]pyrimidines and 2-iminothiazoles (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
Compounds structurally related to "this compound" have been investigated for their antimicrobial properties. Derivatives of acetamides have shown significant antibacterial activity, suggesting the potential of these compounds in developing new antimicrobial agents. This includes the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds, which were found to possess notable antibacterial effects (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Complexation and Coordination Chemistry
Another area of application is in the field of complexation and coordination chemistry. For instance, imidazolyl acetamido p-tert-butylcalix[4]arenes have been synthesized and analyzed for their complexing properties with various metal ions. These studies highlight the potential of such compounds in designing new materials with specific ion recognition capabilities (Cheriaa, Abidi, & Vicens, 2008).
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-6-8-16(9-7-14)19-12-24-22(27(19)18-5-3-4-17(23)11-18)30-13-21(28)25-20-10-15(2)29-26-20/h3-12H,13H2,1-2H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJZKNHILMLROT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NOC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.